4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC16940916
Molecular Formula: C11H7ClN6OS
Molecular Weight: 306.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClN6OS |
|---|---|
| Molecular Weight | 306.73 g/mol |
| IUPAC Name | 4-chloro-2-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C11H7ClN6OS/c12-7-1-2-8(9(5-7)18-6-14-16-17-18)10(19)15-11-13-3-4-20-11/h1-6H,(H,13,15,19) |
| Standard InChI Key | IVOZZMQPFCFGSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)NC3=NC=CS3 |
Introduction
The compound 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic molecule that combines tetrazole and thiazole functionalities with a benzamide backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the diverse properties of its constituent parts.
Synthesis Methods
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide would likely involve multiple steps, including the formation of the tetrazole and thiazole rings and their attachment to the benzamide core. A common approach might involve:
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Step 1: Formation of the tetrazole ring using methods like the reaction of amines with sodium azide in the presence of a catalyst.
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Step 2: Synthesis of the thiazole ring, potentially from thiosemicarbazones or other precursors.
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Step 3: Coupling of the tetrazole and thiazole rings to the benzamide core, possibly through amide bond formation.
Biological Activities and Potential Applications
Compounds with tetrazole and thiazole functionalities often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide would depend on its interactions with biological targets, such as enzymes or receptors.
Research Findings and Challenges
While detailed research findings specific to 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide are not available, compounds with similar structures have shown promise in medicinal chemistry. Challenges in synthesizing and studying this compound include optimizing reaction conditions to achieve high yields and purity, as well as understanding its pharmacokinetic and pharmacodynamic properties.
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